molecular formula C9H11NO3 B13973345 Acetamide, N-(3-hydroxy-4-methoxyphenyl)- CAS No. 3251-57-8

Acetamide, N-(3-hydroxy-4-methoxyphenyl)-

Cat. No.: B13973345
CAS No.: 3251-57-8
M. Wt: 181.19 g/mol
InChI Key: HQSBKFBRKYNLCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N-(3-hydroxy-4-methoxyphenyl)- is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a hydroxy group at the 3-position and a methoxy group at the 4-position on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(3-hydroxy-4-methoxyphenyl)- typically involves the reaction of 3-hydroxy-4-methoxyaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{3-hydroxy-4-methoxyaniline} + \text{acetic anhydride} \rightarrow \text{Acetamide, N-(3-hydroxy-4-methoxyphenyl)-} + \text{acetic acid} ]

Industrial Production Methods

In an industrial setting, the production of Acetamide, N-(3-hydroxy-4-methoxyphenyl)- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The process may involve continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(3-hydroxy-4-methoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Acetamide, N-(3-hydroxy-4-methoxyphenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-(3-hydroxy-4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(4-methoxyphenyl)-: Similar structure but lacks the hydroxy group at the 3-position.

    Acetanilide: Lacks both the hydroxy and methoxy groups.

    Paracetamol (Acetaminophen): Contains a hydroxy group at the para position but lacks the methoxy group.

Uniqueness

Acetamide, N-(3-hydroxy-4-methoxyphenyl)- is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which contribute to its distinct chemical and biological properties

Properties

CAS No.

3251-57-8

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

N-(3-hydroxy-4-methoxyphenyl)acetamide

InChI

InChI=1S/C9H11NO3/c1-6(11)10-7-3-4-9(13-2)8(12)5-7/h3-5,12H,1-2H3,(H,10,11)

InChI Key

HQSBKFBRKYNLCZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.